molecular formula C22H27N3O2 B2906871 N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 931682-73-4

N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2906871
CAS No.: 931682-73-4
M. Wt: 365.477
InChI Key: AKXGBJIVVVJTMQ-UHFFFAOYSA-N
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Description

N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole core. This is followed by further derivatization to introduce the desired functional groups . Common synthetic routes include:

Chemical Reactions Analysis

N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-12-17(2)14-19(13-16)27-11-7-10-25-21-9-6-5-8-20(21)23-22(25)15-24(4)18(3)26/h5-6,8-9,12-14H,7,10-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXGBJIVVVJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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